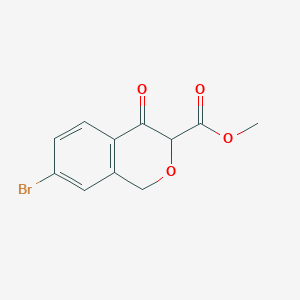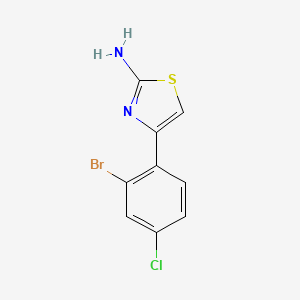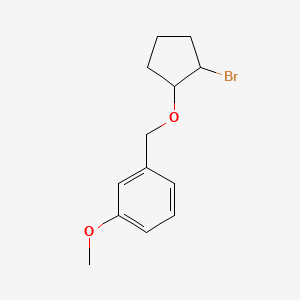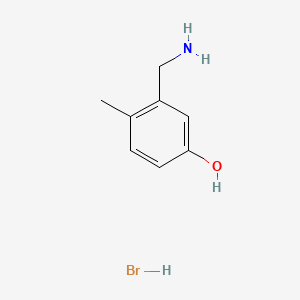
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are bicyclic structures that consist of a benzene ring fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can be optimized to suit large-scale production requirements.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K₂CO₃ under irradiation with a blue LED.
Reduction: NaBH₄ in an appropriate solvent such as ethanol.
Substitution: Various electrophiles and nucleophiles can be used under suitable conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Applications De Recherche Scientifique
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-benzoxazole: Another benzoxazole derivative with similar structural features.
5-Phenyl-1,3-benzoxazol-2-amine: A closely related compound with a phenyl group at the 5-position.
2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: A derivative with a hydroxyl group on the phenyl ring.
Uniqueness
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-methyl-7-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)16-14(15)17-13/h2-8H,1H3,(H2,15,16) |
Clé InChI |
HMVBXLCPTSANQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/no-structure.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
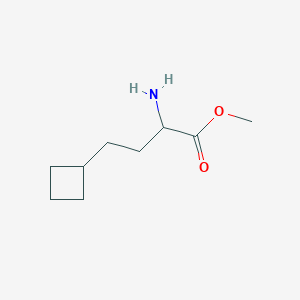


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
